molecular formula C29H38N2O2 B5151576 N,N'-(methylenedi-4,1-phenylene)bis(2-butylcyclopropanecarboxamide)

N,N'-(methylenedi-4,1-phenylene)bis(2-butylcyclopropanecarboxamide)

Cat. No. B5151576
M. Wt: 446.6 g/mol
InChI Key: KKKBEGWHBISOTA-UHFFFAOYSA-N
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Description

N,N'-(methylenedi-4,1-phenylene)bis(2-butylcyclopropanecarboxamide), also known as MBBC, is an organic compound that has been widely used in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of N,N'-(methylenedi-4,1-phenylene)bis(2-butylcyclopropanecarboxamide) involves its binding to the sigma-1 receptor and the dopamine transporter. This binding leads to changes in the activity of these receptors, which can have downstream effects on various physiological processes.
Biochemical and Physiological Effects:
N,N'-(methylenedi-4,1-phenylene)bis(2-butylcyclopropanecarboxamide) has been shown to have a range of biochemical and physiological effects, including modulation of neurotransmitter release, regulation of calcium signaling, and protection against oxidative stress. These effects are thought to be mediated by the binding of N,N'-(methylenedi-4,1-phenylene)bis(2-butylcyclopropanecarboxamide) to the sigma-1 receptor and the dopamine transporter.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,N'-(methylenedi-4,1-phenylene)bis(2-butylcyclopropanecarboxamide) in lab experiments is its selectivity for certain receptors, which allows for more precise manipulation of these receptors compared to other compounds. However, one limitation of using N,N'-(methylenedi-4,1-phenylene)bis(2-butylcyclopropanecarboxamide) is its relatively low potency, which can make it difficult to achieve significant effects at lower concentrations.

Future Directions

There are many potential future directions for research involving N,N'-(methylenedi-4,1-phenylene)bis(2-butylcyclopropanecarboxamide), including further exploration of its effects on various physiological processes, development of more potent analogs, and investigation of its potential therapeutic applications in various diseases. Additionally, there is a need for further research into the safety and toxicity of N,N'-(methylenedi-4,1-phenylene)bis(2-butylcyclopropanecarboxamide), particularly in the context of long-term use.

Synthesis Methods

N,N'-(methylenedi-4,1-phenylene)bis(2-butylcyclopropanecarboxamide) can be synthesized through a multi-step process involving the reaction of 4,4'-methylenebis(2-chloroaniline) with 2-butylcyclopropanecarboxylic acid and subsequent purification steps. The synthesis of N,N'-(methylenedi-4,1-phenylene)bis(2-butylcyclopropanecarboxamide) is a complex process that requires careful attention to detail and strict adherence to safety protocols.

Scientific Research Applications

N,N'-(methylenedi-4,1-phenylene)bis(2-butylcyclopropanecarboxamide) has been widely used in scientific research due to its ability to selectively bind to certain receptors in the body, including the sigma-1 receptor and the dopamine transporter. This makes N,N'-(methylenedi-4,1-phenylene)bis(2-butylcyclopropanecarboxamide) a useful tool for studying the role of these receptors in various physiological and pathological processes.

properties

IUPAC Name

2-butyl-N-[4-[[4-[(2-butylcyclopropanecarbonyl)amino]phenyl]methyl]phenyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38N2O2/c1-3-5-7-22-18-26(22)28(32)30-24-13-9-20(10-14-24)17-21-11-15-25(16-12-21)31-29(33)27-19-23(27)8-6-4-2/h9-16,22-23,26-27H,3-8,17-19H2,1-2H3,(H,30,32)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKKBEGWHBISOTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CC1C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)C4CC4CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-butyl-N-[4-[[4-[(2-butylcyclopropanecarbonyl)amino]phenyl]methyl]phenyl]cyclopropane-1-carboxamide

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